molecular formula C9H7N7NaO2S B1251177 Azathioprine sodium CAS No. 55774-33-9

Azathioprine sodium

Cat. No.: B1251177
CAS No.: 55774-33-9
M. Wt: 300.26 g/mol
InChI Key: OEMACMAHBHOELV-UHFFFAOYSA-N
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Preparation Methods

Azathioprine sodium is synthesized through a series of chemical reactions starting from 6-mercaptopurine. The synthetic route involves the reaction of 6-mercaptopurine with 1-methyl-4-nitro-5-imidazole chloride in the presence of a base to form azathioprine. This is followed by the conversion of azathioprine to its sodium salt form . Industrial production methods typically involve large-scale synthesis using controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Azathioprine sodium undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The major products formed from these reactions include 6-thiouric acid, 6-mercaptopurine, and thioguanine nucleotides .

Mechanism of Action

Azathioprine sodium exerts its effects by being converted into 6-mercaptopurine, which is then metabolized into active thioguanine nucleotides. These nucleotides incorporate into DNA and RNA, disrupting their synthesis and function. This leads to the inhibition of cell proliferation, particularly in rapidly dividing immune cells . The molecular targets include enzymes involved in purine synthesis, such as hypoxanthine-guanine phosphoribosyltransferase and thiopurine methyltransferase .

Properties

CAS No.

55774-33-9

Molecular Formula

C9H7N7NaO2S

Molecular Weight

300.26 g/mol

IUPAC Name

sodium;6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide

InChI

InChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13);

InChI Key

OEMACMAHBHOELV-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1SC2=NC=NC3=C2N=C[N-]3)[N+](=O)[O-].[Na+]

Canonical SMILES

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na]

Related CAS

446-86-6 (Parent)

Synonyms

Azathioprine
Azathioprine Sodium
Azathioprine Sodium Salt
Azathioprine Sulfate
Azothioprine
Immuran
Imuran
Imurel
Sodium, Azathioprine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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